1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (H2DO2A) is a macrocyclic ligand commonly employed in coordination chemistry. [, , , , , , , , , , ] It belongs to a class of compounds known as cyclens, characterized by a 12-membered ring containing four nitrogen atoms. The presence of two acetic acid arms attached to the nitrogen atoms at positions 1 and 7 provides sites for metal ion coordination. H2DO2A exhibits remarkable versatility in complexing various metal ions, particularly lanthanide ions, leading to applications in diverse scientific research fields. [, , , , , , , , , , ]
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can be achieved through several methods. One common approach involves the cyclization of linear tetraamines with diacetic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like water or ethanol.
In industrial settings, automated synthesis equipment is often utilized to ensure high purity and yield of the final product. The synthesis can also involve intermediate compounds derived from 1,4,7,10-tetraazacyclododecane (commonly known as Cyclen), which can be further modified to obtain the desired diacetic acid derivative .
The molecular structure of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid features a cyclic framework with four nitrogen atoms positioned at alternating positions within a twelve-membered ring. The presence of two acetic acid groups at the 1 and 7 positions enhances the compound's chelation capabilities.
The rigidity of the macrocycle contributes to its stability in complexation reactions with various metal ions.
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid participates in several chemical reactions primarily involving complexation with metal ions.
These reactions are crucial for its application in radiopharmaceuticals and as a contrast agent in imaging techniques.
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid primarily revolves around its ability to chelate metal ions effectively. When it binds to paramagnetic metal ions such as gadolinium or copper:
This mechanism underlies its use in medical imaging techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET).
The physical and chemical properties of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid contribute significantly to its applications:
These properties make it an ideal candidate for use in biochemical applications where stability and solubility are critical.
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid has diverse applications across various scientific fields:
These applications highlight its importance in advancing medical diagnostics and therapeutic strategies.
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid represents a member of the macrocyclic polyaminocarboxylate family, characterized by a 12-membered cyclen ring (1,4,7,10-tetraazacyclododecane) with two acetic acid arms attached at nitrogen atoms 1 and 7. Its systematic name explicitly defines the ring size (dodecane), nitrogen positions (1,4,7,10), and the location of the carboxylic acid functional groups [1] [4]. This nomenclature differentiates it from closely related structures:
The structural core of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid provides hexadentate coordination capacity, where four nitrogen atoms from the macrocycle and two oxygen atoms from the carboxylate groups participate in metal binding. This contrasts with octadentate DOTA, which utilizes all four carboxylates for higher denticity [8]. Derivatives like 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DOTA-BOM) exemplify structural modifications where pyridinylmethyl groups enhance rigidity and alter metal-binding selectivity [4].
Table 1: Structural and Functional Comparison of Key Cyclen Derivatives
Compound Name | Carboxylic Acid Groups | Denticity | Molecular Formula |
---|---|---|---|
1,4,7,10-Tetraazacyclododecane (Cyclen) | 0 | Tetradentate | C₈H₂₀N₄ |
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (H₂DO2A) | 2 | Hexadentate | C₁₂H₂₄N₄O₄ |
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A) | 3 | Heptadentate | C₁₄H₂₆N₄O₆ |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | 4 | Octadentate | C₁₆H₂₈N₄O₈ |
The evolution of macrocyclic chelators is rooted in Alfred Werner’s pioneering coordination theory (1893), which resolved ambiguities in metal-ammonia adducts like CoCl₃·6NH₃ by introducing the concept of primary and secondary valences [6]. This framework established that metal ions possess defined coordination geometries independent of oxidation state, laying the groundwork for synthetic chelator design.
Early chelators like EDTA (ethylenediaminetetraacetic acid) demonstrated the efficacy of polydentate ligands for sequestering metals but suffered from thermodynamic and kinetic instability. The 1976 synthesis of DOTA by Hermann Stetter marked a pivotal advancement, as its macrocyclic structure exhibited unprecedented stability constants with lanthanides and calcium [8]. This innovation spurred systematic exploration of cyclen derivatives, including asymmetrically substituted variants like 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid. These efforts aimed to balance thermodynamic stability with structural flexibility for specialized applications [3] [10].
Research throughout the 1980s–1990s, such as Kumar and Tweedle’s work, established macrocyclic polyaminocarboxylates as optimal platforms for magnetic resonance imaging (MRI) contrast agents. Their studies demonstrated that lanthanide complexes of cyclen-based ligands offered superior kinetic inertness compared to linear analogs, minimizing toxic metal release in vivo [3]. This era solidified the structure-stability relationships underpinning modern bifunctional chelator design.
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid serves as a strategic intermediate in bifunctional chelator development due to its asymmetric structure. Unlike symmetric DOTA, its two carboxylic acid groups allow site-specific conjugation to biomolecules while preserving nitrogen atoms for metal coordination. This architecture enables:
A key application involves conjugating 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid to amino acids for positron emission tomography (PET) probes. Shetty et al. synthesized 68Ga-labeled alanine derivatives, where 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid was linked to alanine’s α-carbon via a carboxylate arm. These conjugates retained affinity for tumor-associated amino acid transporters, demonstrating significantly higher cellular uptake (Hep3B and U87MG cells) than non-amino acid conjugated 68Ga-DOTA controls [9]. Similarly, DOTA-BOM derivatives leverage pendant pyridinylmethyl groups to fine-tune complex stability and lipophilicity for copper and gadolinium imaging [4].
Table 2: Conjugation Strategies and Applications of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid Derivatives
Derivative | Conjugation Target | Metal Ion | Application | Key Advantage |
---|---|---|---|---|
DO2A-Alanine | Alanine (α-carbon) | ⁶⁸Ga³⁺ | PET tumor imaging | High tumor-to-muscle ratio (3.1 ± 0.3 SUV) |
4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid | Pyridine groups (pre-organized) | Gd³⁺/Cu²⁺ | MRI / Radioisotope imaging | Enhanced rigidity and kinetic stability |
Antibody-DO2A conjugates | Monoclonal antibodies | ⁹⁰Y³⁺ | Targeted radioimmunotherapy | Site-specific labeling, reduced aggregation |
The evolution toward heterofunctional derivatives—where one acetic acid group links to targeting vectors and the other modulates pharmacokinetics—exemplifies 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid’s niche. Its adaptability enables tailored pharmacokinetics and biodistribution while maintaining the inertness required for diagnostic and therapeutic radiometals [4] [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7